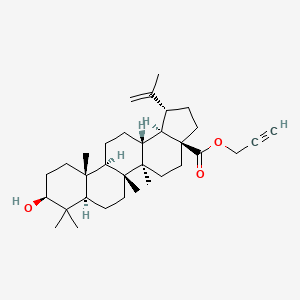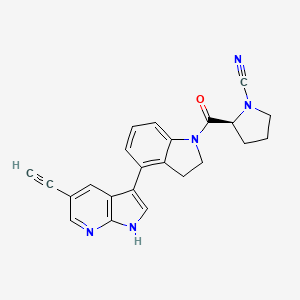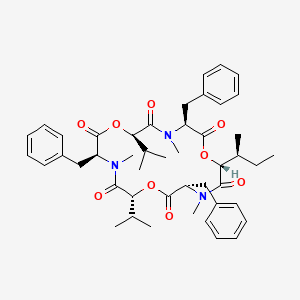
Beauvericin A
Übersicht
Beschreibung
Beauvericin A ist ein zyklisches Hexadepsipeptid-Mykotoxin, das von verschiedenen Pilzen, darunter Beauveria bassiana und mehreren Fusarium-Arten, produziert wird . Es gehört zur Enniatin-Antibiotikafamilie und ist bekannt für seine insektiziden, antimikrobiellen, antiviralen und zytotoxischen Aktivitäten . This compound enthält drei D-Hydroxyisovaleryl- und drei N-Methylphenylalaninreste in einer alternierenden Sequenz .
Wirkmechanismus
Beauvericin A, also known as (3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, is a cyclic hexadepsipeptide mycotoxin produced by many fungi . This compound has been found to have a variety of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic activities .
Target of Action
The primary targets of this compound are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It has exhibited effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria . Importantly, this compound exhibits an effective capacity to inhibit the human immunodeficiency virus type-1 integrase .
Mode of Action
This compound induces movement of extracellular Ca2+ into the cytosol, which leads to an increased intracellular Ca2+ level . The “unknown signal system” is activated by a high level of Ca2+ and results in the release of Cyt c from the mitochondria . Finally, the caspase that is activated by Cyt c triggers apoptosis .
Biochemical Pathways
This compound performs its anticancer effect due to the induced cancer cell apoptosis via a reactive oxygen species-dependent pathway . Moreover, this compound increases the intracellular Ca2+ levels and subsequently regulates the activity of a series of signaling pathways including MAPK, JAK/STAT, and NF-κB, and finally causes cancer cell apoptosis .
Pharmacokinetics
This compound is metabolically stable in the liver microsomes and hepatocytes of humans and rats . It is a strong inhibitor of midazolam 1′-hydroxylase (cyp3a4) and mephenytoin 4′-hydroxylase (cyp2c19) activities in human liver microsomes . The protein binding fraction values of this compound are >90% and the half-life (T1/2) values of this compound are approximately 5 h in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . This is achieved through the increase of intracellular Ca2+ levels, which activates a series of signaling pathways and ultimately triggers apoptosis .
Biochemische Analyse
Biochemical Properties
Beauvericin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound has been found to increase oxidative stress, which can induce cell apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase the intracellular Ca 2+ levels and induce cancer cell death through oxidative stress and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die ersten Totalsynthesen von Beauvericin A und allo-Beauvericin A wurden durch Verknüpfung und Cyclisierung von N-Methyl-L-Phenylalanin, (2R)-Hydroxyvaleriansäure und (2R,3S)- oder (2R,3R)-2-Hydroxy-2-methylpentansäure erzielt . Die Struktur des synthetischen this compound wurde durch Röntgenkristallographie bestätigt .
Industrielle Produktionsverfahren
This compound wird typischerweise durch Fermentationsprozesse hergestellt, die Pilze wie Beauveria bassiana und Fusarium-Arten verwenden . Die Biosynthese von this compound wird durch Beauvericin-Synthetase über einen nicht-ribosomalen, thiol-vermittelten Mechanismus katalysiert .
Analyse Chemischer Reaktionen
Reaktionstypen
Beauvericin A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern.
Substitution: Substitutionsreaktionen können an bestimmten funktionellen Gruppen innerhalb des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Produkt ab.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht wegen seiner insektiziden, antimikrobiellen und antiviralen Aktivitäten.
Medizin: Als potenzieller Antikrebsmittel erforscht, da es die Apoptose in Krebszellen induzieren kann.
Industrie: Als potenzieller Wirkstoff für Pestizide und Medikamente betrachtet.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Erhöhung der Ionenpermeabilität in biologischen Membranen, Bildung von Komplexen mit essentiellen Kationen und Beeinflussung der Ionenhomöostase . Seine Ionen-Komplexierungsfähigkeit ermöglicht es ihm, Erdalkali- und Alkalimetallionen über Zellmembranen zu transportieren . This compound kann über einen reaktiven Sauerstoffspezies-abhängigen Weg die Apoptose von Krebszellen induzieren und verschiedene Signalwege regulieren, darunter MAPK, JAK/STAT und NF-κB .
Wissenschaftliche Forschungsanwendungen
Beauvericin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic hexadepsipeptides and their chemical properties.
Biology: Investigated for its insecticidal, antimicrobial, and antiviral activities.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Considered a potential agent for pesticides and medicines.
Vergleich Mit ähnlichen Verbindungen
Beauvericin A ist strukturell ähnlich anderen Enniatinen, wie Enniatin B und Enniatin C, die ebenfalls von Fusarium-Arten produziert werden . this compound unterscheidet sich in der Art der N-Methylaminosäure, was zu unterschiedlichen Bioaktivitäten führt . Weitere ähnliche Verbindungen sind Valinomycin, Moniliformin, Butenolid, Fumonisine und Citreoviridin .
This compound zeichnet sich durch seine einzigartige Kombination aus insektiziden, antimikrobiellen, antiviralen und zytotoxischen Aktivitäten aus, was es zu einer vielseitigen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht .
Eigenschaften
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGYVKOYKGIRB-PGVJVUNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10S)-3,4,5,16-Tetramethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaen-17-ol](/img/structure/B3025701.png)
 ketone](/img/structure/B3025702.png)
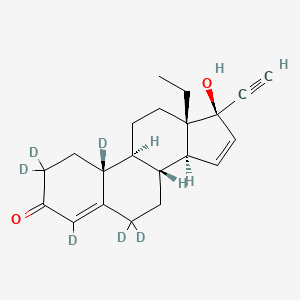
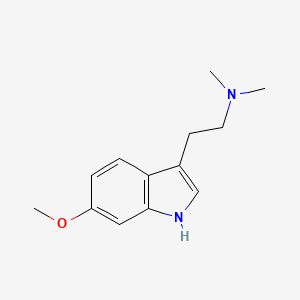
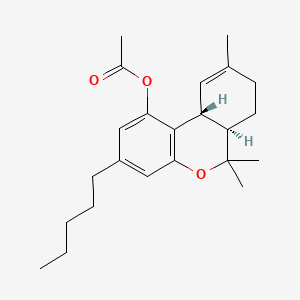
![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)
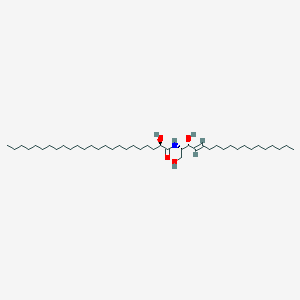
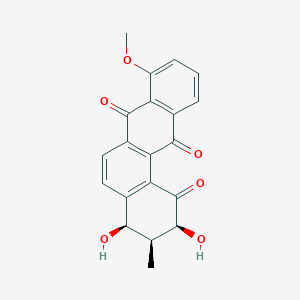
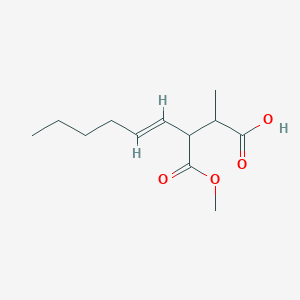
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
